![molecular formula C18H17NO2 B5857280 3-(5-methyl-2-furyl)-N-2-naphthylpropanamide](/img/structure/B5857280.png)
3-(5-methyl-2-furyl)-N-2-naphthylpropanamide
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Overview
Description
3-(5-methyl-2-furyl)-N-2-naphthylpropanamide, commonly known as MNPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNPA is a member of the amide class of compounds and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of MNPA involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. MNPA has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, MNPA has been shown to exhibit a range of other biochemical and physiological effects. For example, MNPA has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. MNPA has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MNPA has several advantages as a research tool. It is a well-characterized compound that is relatively easy to synthesize. MNPA also exhibits a range of biological activities, making it a useful tool for studying a variety of biological processes. However, MNPA also has some limitations. For example, it has low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several areas of future research that could be pursued with MNPA. One area of interest is the development of MNPA analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of MNPA in various diseases, such as cancer and Alzheimer's disease. Finally, further studies are needed to elucidate the precise mechanism of action of MNPA and to identify potential targets for therapeutic intervention.
Synthesis Methods
MNPA can be synthesized through a multi-step process that involves the condensation of 2-naphthylamine with 5-methylfurfural in the presence of a base. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of MNPA.
Scientific Research Applications
MNPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its potential as an anti-inflammatory agent. MNPA has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of a range of inflammatory diseases.
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-naphthalen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFMKQPGJUMTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide |
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